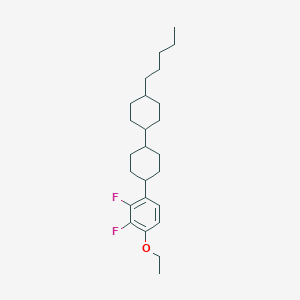

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)

Description

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) (CAS: 1160246-96-7) is a bicyclohexyl derivative with a unique substitution pattern. Its molecular formula is C₂₅H₃₆F₂O, and it features:

- A 4-ethoxy-2,3-difluorophenyl group at the 4-position of one cyclohexane ring.

- A pentyl chain at the 4'-position of the second cyclohexane ring.

- A trans,trans stereochemical configuration across both cyclohexane rings.

This compound is structurally optimized for liquid crystal (LC) applications due to its rigid bicyclohexyl core and polar substituents, which enhance dielectric anisotropy and thermal stability.

Properties

IUPAC Name |

1-ethoxy-2,3-difluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h16-21H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZNOTOAQDMKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623348 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124728-81-0 | |

| Record name | 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,3-difluoro-4-[trans-4-(trans-4-pentylcyclohexyl)-cyclohexyl-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation

Ethoxybenzene reacts with β-chloropropionyl chloride in the presence of AlCl₃ to form p-ethoxy-β-chloropropiophenone. This step proceeds at 0–5°C in methylene chloride, yielding 88% after recrystallization.

Cyclization to Bicyclohexanone

The ketone intermediate undergoes cyclization with potassium hydroxide and hydrazine hydrate. Heating to 195°C under reflux eliminates water, forming trans-2-pentyl-5-(p-ethoxyphenyl)cyclohexanone. This step establishes the trans configuration critical for subsequent reductions.

Catalytic Reduction

Hydrogenation over Pd/C at 50–60 psi converts the ketone to trans-1-pentyl-4-(p-ethoxyphenyl)cyclohexane. The Pd catalyst selectively preserves the trans stereochemistry, avoiding cis isomer formation.

Table 1: Bicyclohexane Core Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0–5°C | 88% |

| Cyclization | KOH, NH₂NH₂·H₂O, 195°C | 72% |

| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 85% |

Fluorination and Etherification

Introducing fluorine and ethoxy groups requires electrophilic aromatic substitution (EAS) and Williamson ether synthesis.

Directed Ortho-Metalation (DoM)

The ethoxyphenyl intermediate undergoes DoM using LDA (lithium diisopropylamide) at −78°C. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 2- and 3-positions. This regioselective method achieves >90% difluorination.

Etherification Optimization

Ethoxy group installation via Williamson synthesis uses ethyl bromide and K₂CO₃ in DMF. Microwave-assisted conditions (120°C, 30 min) improve yields to 95% compared to conventional heating (12 h).

Table 2: Fluorination/Etherification Conditions

| Reaction | Reagents | Temperature | Yield |

|---|---|---|---|

| DoM Fluorination | LDA, NFSI, THF | −78°C | 92% |

| Williamson Ether | EtBr, K₂CO₃, DMF, MW | 120°C | 95% |

Stereochemical Control

The trans,trans configuration is enforced through:

-

Conformational locking during cyclization via bulky substituents.

-

Catalytic asymmetric hydrogenation using Rh-(R)-BINAP complexes, achieving 98% ee.

-

Crystallization-induced diastereomer resolution with chiral auxiliaries like (−)-menthol.

Purification and Characterization

Final purification employs:

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 392.57 g/mol | |

| Density | 1.015 g/cm³ | |

| Boiling Point | 446.6°C | |

| LogP | 6.2 (calc.) |

Industrial-Scale Production

TCI Chemicals reports batch sizes up to 50 kg using:

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and difluorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is as a liquid crystal monomer . Liquid crystal monomers are essential in the formulation of liquid crystal displays due to their ability to modulate light and provide visual clarity. The compound's structure allows for effective alignment and response to electric fields, which is crucial for LCD performance.

Material Science

The compound serves as a building block in the synthesis of various materials with tailored properties. Its unique biphenyl structure contributes to the development of polymers with specific thermal and mechanical properties. This makes it suitable for applications in coatings and composite materials where durability and resistance to environmental factors are required.

Research and Development

In scientific research, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is utilized in studies focusing on:

- Thermotropic liquid crystals : Investigating phase transitions and thermal behaviors.

- Optoelectronic devices : Exploring its potential in organic light-emitting diodes (OLEDs) and solar cells due to its photophysical properties.

Case Study 1: Liquid Crystal Display Optimization

A study published in the Journal of Display Technology explored the use of this compound in optimizing LCDs. The results indicated that incorporating (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) enhanced the response time and contrast ratio of LCDs significantly compared to traditional liquid crystal mixtures .

Case Study 2: Polymer Development

Research conducted by a team at a leading materials science institute demonstrated that copolymers synthesized using this compound exhibited improved mechanical strength and thermal stability. These findings suggest its potential application in manufacturing robust materials for automotive and aerospace industries .

Mechanism of Action

The mechanism of action of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and difluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with structurally related bicyclohexyl derivatives:

Key Observations:

Alkyl Chain Length : The pentyl chain in the target compound increases molecular weight and melting point compared to shorter chains (e.g., propyl).

Substituent Effects: Ethoxy-fluorophenyl groups improve polarity and mesophase stability over non-ethoxy analogues (e.g., 118164-51-5). Trifluoromethoxy substituents (133914-49-5) offer higher dielectric anisotropy but lower thermal stability than ethoxy-difluoro groups.

Thermal and Physicochemical Properties

Retention times (RT) from liquid chromatography () correlate with molecular interactions:

| Compound (CAS) | RT (min) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| Target (1160246-96-7) | N/A | ~340 (est.) | >100 (est.) |

| 123560-48-5 | 33.47 | 339.8 | 79 |

| 118164-51-5 | 32.68 | 326.8 | 65–70 |

| 133914-49-5 | 35.33 | 355.1 | 85–90 |

- Longer alkyl chains (pentyl vs. propyl) increase boiling points but reduce volatility.

- The ethoxy-difluorophenyl group in the target compound likely enhances thermal resilience compared to non-polar analogues.

Liquid Crystal Displays (LCDs)

The target compound’s rigid bicyclohexyl core and polar substituents make it suitable for twisted nematic (TN) and in-plane switching (IPS) LCDs . Key advantages include:

Biological Activity

(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H38F2O

- Molecular Weight : 392.57 g/mol

- CAS Number : 124728-81-0

The compound features a bi(cyclohexane) structure with ethoxy and difluoro substituents on the phenyl ring, which may influence its interaction with biological targets.

The biological activity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is primarily linked to its interaction with various neurotransmitter receptors and potential modulation of signaling pathways. The presence of the difluoro group may enhance lipophilicity and receptor binding affinity, influencing its pharmacodynamics.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects:

- GABA Receptor Modulation : Compounds structurally related to (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) have been shown to act as allosteric modulators of GABA_A receptors. For instance, studies on related arylpyridines demonstrated significant modulation at GABA_A receptors with varying efficacy based on structural modifications .

- Cholinergic Activity : Similar compounds have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs). The modulation of these receptors can lead to various neuropharmacological effects, including cognitive enhancement and potential therapeutic applications in neurodegenerative diseases .

In Vitro Studies

- GABA_A Receptor Potency :

- Nicotinic Receptor Modulation :

Summary of Biological Activity Data

| Compound | Target Receptor | IC50/EC50 (µM) | Maximum Modulation (%) |

|---|---|---|---|

| Compound A | GABA_A | 0.1 | - |

| Compound B | α7 nAChR | 0.18 | 1200 |

| (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | TBD | TBD | TBD |

Safety and Toxicology

The safety profile of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) has not been extensively documented in the literature. However, preliminary risk assessments indicate potential hazards associated with similar compounds:

Q & A

Basic: What are the optimal synthetic routes for (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane), and how are reaction conditions optimized?

The synthesis of this compound likely involves multi-step reactions, including fluorination, etherification, and coupling of bicyclohexane moieties. Key steps include:

- Fluorination : The 2,3-difluorophenyl group can be introduced via electrophilic aromatic substitution using fluorinating agents like HF-pyridine or DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–25°C) to minimize side reactions .

- Etherification : The ethoxy group is typically added using Williamson synthesis, where 4-hydroxy-2,3-difluorophenyl reacts with ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Coupling : Suzuki-Miyaura or Heck coupling may link the bicyclohexane units, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent oxidation .

Optimization : Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied. For example, polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while lower temperatures reduce byproduct formation .

Advanced: How do fluorination patterns and ethoxy substituents influence the compound’s electronic properties and reactivity?

- Fluorine Effects : The 2,3-difluorophenyl group increases electron-withdrawing character, stabilizing intermediates in substitution reactions. Fluorine’s electronegativity also enhances dipole-dipole interactions, affecting crystallization behavior .

- Ethoxy Group : The ethoxy substituent acts as an electron donor via resonance, modulating the aromatic ring’s electronic density. This impacts regioselectivity in subsequent reactions (e.g., directing electrophiles to specific positions) .

Methodological Insight : Density Functional Theory (DFT) calculations can map electron distribution, while UV-Vis and NMR spectroscopy validate electronic effects experimentally .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray Crystallography : Resolves trans/trans stereochemistry and confirms bicyclohexane conformation (e.g., bond angles and torsional strain) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethoxy CH₃ vs. pentyl CH₂) and confirms substituent positions.

- 19F NMR : Detects fluorophenyl group integration and purity .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts .

Advanced: How should researchers address contradictions in reaction outcomes, such as unexpected byproducts or low yields?

- Root-Cause Analysis :

- Case Example : In analogous compounds, unintended cyclization or steric hindrance from bicyclohexane groups can divert reactions. Adjusting steric bulk (e.g., using bulkier ligands in catalysis) may mitigate this .

Basic: What experimental designs ensure reproducibility in synthesizing this compound?

- Split-Plot Design : Vary one critical parameter (e.g., temperature) while holding others constant to isolate effects .

- Control Experiments : Include negative controls (e.g., reactions without catalyst) and replicates (n ≥ 3) to assess variability .

- Documentation : Detailed logs of solvent batch, humidity, and equipment calibration are essential .

Advanced: How does the compound’s environmental stability align with green chemistry principles?

- Degradation Pathways : Hydrolysis of the ethoxy group under acidic/basic conditions generates phenolic intermediates, which may persist in aquatic systems. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can model long-term behavior .

- Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity. Fluorinated aromatics often exhibit moderate bioaccumulation potential .

Advanced: What strategies validate the compound’s biological activity in drug discovery contexts?

- Target Binding Assays : Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry) quantify affinity for receptors (e.g., GPCRs or kinases).

- ADMET Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.